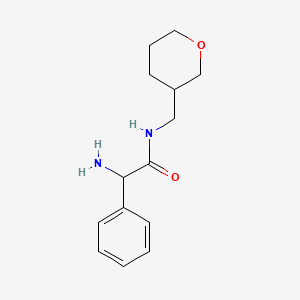![molecular formula C13H17NO5 B7559353 2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid, commonly known as MOCFA, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MOCFA is not fully understood, but it is believed to exert its effects through various pathways. In cancer cells, MOCFA has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Inflammation is also believed to play a role in the anticancer effects of MOCFA, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MOCFA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MOCFA exhibits antioxidant properties, which may be attributed to its ability to scavenge free radicals. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MOCFA in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using MOCFA is its low solubility in water, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of MOCFA. One of the main areas of interest is the development of targeted cancer therapies using MOCFA. Further studies are also needed to fully understand the mechanism of action of MOCFA and its potential applications in material science and agriculture. Additionally, the development of more efficient synthesis methods for MOCFA may help to overcome some of its limitations.
Métodos De Síntesis
MOCFA can be synthesized using a multi-step process that involves the reaction of furfural with ethyl acetoacetate, followed by the reaction of the resulting intermediate with oxane-4-carbonyl chloride. The final product is obtained by hydrolyzing the resulting compound with sodium hydroxide.
Aplicaciones Científicas De Investigación
MOCFA has been studied extensively for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, MOCFA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to selectively target cancer cells.
In material science, MOCFA has been used as a building block for the synthesis of various polymers and materials. It has also been studied for its potential use in the development of biosensors and other electronic devices.
In agriculture, MOCFA has been studied for its potential use as a plant growth regulator and as a natural pesticide.
Propiedades
IUPAC Name |
2-methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8-11(13(16)17)6-10(19-8)7-14-12(15)9-2-4-18-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPHWRHCPJZPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)

![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)




![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)